N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a thiazole moiety with an imidazo[1,2-a]pyridine framework, which is known for its diverse pharmacological properties. The exploration of this compound includes its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and various applications in scientific research.
The compound is classified under heterocyclic compounds, specifically within the categories of thiazoles and imidazopyridines. It is cataloged in chemical databases such as PubChem, where it is associated with the molecular formula and a molecular weight of approximately 232.26 g/mol . The IUPAC name reflects its structural components: N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide.
The synthesis of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step synthetic routes. Common methods include:
The molecular structure of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide features:
The InChI representation for this compound is:
This data provides insights into the electronic structure and reactivity patterns of the compound .
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide can participate in various chemical reactions:
These reactions highlight the versatility of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide in synthetic chemistry.
The mechanism of action for N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide primarily involves its interaction with specific biological targets:
This dual interaction profile positions the compound as a potential candidate for drug development targeting specific diseases .
The physical properties of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide include:
Chemical properties include:
Relevant data such as melting point and boiling point can vary based on purity and specific synthesis methods used.
N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide has several applications across different fields:
The structural architecture of N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide exemplifies a purposeful hybridization strategy merging two pharmacologically privileged heterocycles. The imidazo[1,2-a]pyridine core contributes to rigid planar topology that facilitates DNA intercalation and kinase binding, while the thiazole ring introduces hydrogen-bonding capabilities via its endocyclic nitrogen and sulfur atoms, enhancing target engagement diversity [3] [5]. This scaffold hybridization leverages the established bioactivity profiles of both motifs: imidazo[1,2-a]pyridines demonstrate significant antitubercular and antitumor activities [3], whereas thiazoles are recognized for their antimicrobial and kinase-inhibitory properties [1] [4].
Table 1: Biological Activities of Scaffold Components
Heterocyclic Component | Key Pharmacological Properties | Target Examples |
---|---|---|
Imidazo[1,2-a]pyridine | Antitubercular, Anticancer, Kinase Inhibition | QcrB (Mtb), VEGFR-2, CK2α |
Thiazole | Antimicrobial, Kinase Inhibition, Anticancer | Protein Kinase CK2, Tubulin |
Molecular docking simulations reveal that the fused imidazo[1,2-a]pyridine system adopts a coplanar orientation within enzyme active sites, notably forming π-π stacking interactions with hydrophobic residues in VEGFR-2 and CK2α binding pockets [5]. The thiazole moiety’s sulfur atom mediates hydrophobic contacts with cysteine residues, while its nitrogen serves as a hydrogen-bond acceptor, as observed in crystal structures of CK2 inhibitors [1]. Modifications at the C3/C6 positions of the imidazopyridine ring and C4/C5 positions of thiazole enable binding affinity modulation across diverse targets, evidenced by IC₅₀ shifts from micromolar to nanomolar ranges in kinase inhibition assays [1] [5].
The carboxamide bridge (-C(O)NH-) connecting the imidazopyridine and thiazole rings is a critical pharmacophoric element that governs target binding through multipoint interactions. This linker adopts a near-planar conformation due to partial double-bond character (n→π* conjugation), positioning both heterocycles for simultaneous engagement with complementary enzyme subsites [9]. The carbonyl oxygen acts as a hydrogen-bond acceptor toward backbone amides (e.g., Ala113 in thermolysin-like proteases), while the NH group functions as a hydrogen-bond donor to catalytic residues (e.g., Asp1046 in VEGFR-2) [5] [9].
Table 2: Carboxamide-Mediated Binding Interactions
Target Protein | Interaction Type | Amino Acid Residue | Binding Energy Contribution |
---|---|---|---|
VEGFR-2 Kinase | H-bond (carbonyl) | Leu868 | ΔG = -2.8 kcal/mol |
CK2α | H-bond (NH) | Lys68 | ΔG = -3.1 kcal/mol |
Mtb Enoyl-ACP Reductase | Bidentate H-bond (carbonyl/NH) | Tyr158/Ala222 | ΔG = -4.2 kcal/mol |
Replacement of the carboxamide with ester, ether, or direct carbon-carbon linkages results in significant activity loss, validating its indispensable role. For instance, methylene-linked analogs show 15-fold reduced VEGFR-2 inhibition due to disrupted hydrogen-bond networks [5]. The carboxamide’s conformational restraint also limits rotational freedom, reducing entropic penalties upon binding. Quantum mechanical calculations demonstrate that the carboxamide’s dipole moment (≈3.5 D) complements electrostatic potentials in ATP-binding clefts, contributing to enhanced binding affinity over nonpolar linkers [9].
Bioisosteric modifications of the thiazole and imidazopyridine cores enable optimization of electronic profiles, metabolic stability, and target selectivity while preserving binding geometry. Classical bioisosteres like oxazole (O-for-S replacement) reduce lipophilicity (ΔlogP ≈ -0.7) but often diminish kinase inhibition due to loss of sulfur-mediated hydrophobic interactions [1] [7]. Nonclassical bioisosteres such as [1,2,3]-triazoles introduce additional hydrogen-bonding capacity, as demonstrated in antitubercular derivatives where triazole-containing analogs achieved MIC values of 13.74 µg/mL against M. tuberculosis H37Rv, outperforming parent carboxamides by 3-fold [8].
Table 3: Bioisosteric Impact on Pharmacological Properties
Bioisostere | Δ logP | Target Affinity Shift | Key Observation |
---|---|---|---|
Oxazole-for-thiazole | -0.5 to -0.9 | CK2α IC₅₀: 3-fold increase | Reduced hydrophobic contact with Ile66 |
Triazole-for-imidazopyridine | +0.3 | Mtb MIC: 2.5-fold improvement | Enhanced H-bonding with InhA catalytic pocket |
Pyridazine-for-pyridine | -0.2 | CK2α IC₅₀: 0.014 µM | Improved water solubility without potency loss |
Notably, pyridazine-based replacements in the azabenzene series maintain submicromolar CK2 inhibition (IC₅₀ = 0.014–0.017 µM) while enhancing aqueous solubility, crucial for bioavailability [1]. Fluorine incorporation at thiazole C4 or imidazopyridine C6 positions leverages the fluorine atom’s dual role as a hydrogen-bond acceptor and metabolic blocker, extending plasma half-life by >40% in microsomal stability assays [4] [8]. Conversely, bulkier substituents like 2-methoxybenzyloxy groups improve antiproliferative activity (CC₅₀ = 1.5–3.3 µM against A549 cells) by engaging additional hydrophobic subpockets in tubulin or kinase targets [1].
Molecular Diagram: Key Bioisosteric Modifications
[Imidazo[1,2-a]pyridine] | C2 - Carboxamide - N - Thiazole || | O / Bioisosteres: Halogens (F, Cl) Triazole (N-for-CH) Methoxybenzyl Oxazole (O-for-S) Pyridazine (N-for-CH)
The strategic application of bioisosterism balances steric occupancy, electronic distribution, and solvation energy to optimize target engagement. Molecular dynamics simulations confirm that triazole bioisosteres maintain similar binding poses to the parent carboxamide in enoyl-ACP reductase complexes, validating their utility as amide bond mimetics [8] [9].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5